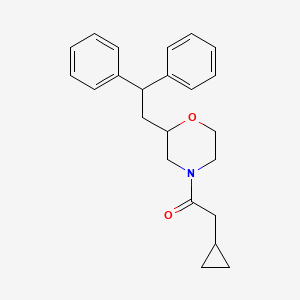

N-1,3-benzothiazol-2-yl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the cyclization of thiobenzamide derivatives or condensation reactions involving benzothiazole nuclei with various reagents. For instance, substituted benzamides, such as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, have been identified as potent and selective inhibitors through specific cyclization and substitution reactions, highlighting the importance of structural modifications on biological activity (Borzilleri et al., 2006).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by X-ray crystallography, NMR, and IR spectroscopies, providing detailed information about the atomic positions, bond lengths, angles, and molecular conformations. These techniques are crucial for confirming the identity and purity of synthesized compounds. The structural analysis of related compounds, such as various benzothiazol-2-yl derivatives, has been conducted to determine their crystal structures and elucidate their chemical behavior (Adhami et al., 2014).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including isomerization, cyclization, and coordination with metal ions, leading to the formation of complexes with distinct chemical and biological properties. For example, the unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazoles under specific conditions indicates the reactive nature of these compounds and their potential for chemical transformations (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystal structure, are determined through analytical techniques like X-ray diffraction and differential scanning calorimetry. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. The synthesis of novel benzothiazole compounds and their derivatives often aims to enhance their chemical properties for potential therapeutic applications. For instance, the antimicrobial and antifungal activities of certain benzothiazole derivatives have been evaluated, demonstrating their potential as bioactive molecules (Nural et al., 2018).

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Benzothiazole derivatives have been studied for their pharmacokinetic properties and metabolism in human subjects. For instance, compounds similar to the one have been explored for their potential as orexin receptor antagonists, with studies examining their disposition, metabolism, and the identification of metabolites through advanced analytical techniques (Renzulli et al., 2011). These studies are crucial for understanding the drug's behavior in the human body, including absorption, distribution, metabolism, and excretion, which are essential for drug development processes.

Diagnostic and Therapeutic Applications

Research on benzothiazole derivatives has also highlighted their diagnostic and therapeutic potential. For example, compounds labeled with radioactive isotopes have been utilized in positron emission tomography (PET) for imaging beta-amyloid deposition in Alzheimer's disease, indicating their utility in both diagnostics and the study of disease progression (Gjedde et al., 2013). Such applications demonstrate the role of benzothiazole derivatives in advancing medical imaging and providing insights into neurodegenerative diseases.

Environmental and Health Impact Studies

Further, benzothiazoles are subjects of environmental health studies due to their widespread use and presence in various consumer products. Investigations into the occurrence, exposure routes, and potential health effects of benzothiazole and its derivatives have been conducted to assess their environmental impact and human health risks. These studies often involve the detection of these compounds in indoor air, dust, and biological samples, contributing to our understanding of human exposure to these chemicals and their potential toxicological effects (Wang et al., 2013).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-9(2)18-8-10(7-13(18)19)14(20)17-15-16-11-5-3-4-6-12(11)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVMJYXSVRPXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)

![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)

![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)

![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)

![methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)

![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)

![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)

![5-(5-bromo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4008038.png)

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4008045.png)